molecular formula C12H19F2NO2 B1489218 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2098065-37-1

4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1489218
CAS No.: 2098065-37-1
M. Wt: 247.28 g/mol
InChI Key: AKPOYBNFVQQHFG-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a difluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the construction of the cyclohexane ring followed by the introduction of the difluoropiperidine group. Common synthetic routes may include:

  • Friedel-Crafts Acylation: To introduce the carboxylic acid group onto the cyclohexane ring.

  • Nucleophilic Substitution: To attach the difluoropiperidine moiety to the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the carboxylic acid group to other oxidized forms.

  • Reduction: Reduction of the difluoropiperidine moiety.

  • Substitution: Replacement of hydrogen atoms or other substituents on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as amines or halides, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives like esters or amides.

  • Reduction: Difluoropiperidine derivatives with reduced fluorine content.

  • Substitution: Substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(2,2-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid

  • 4-(3,3-Difluoropiperidin-1-yl)benzoic acid

  • 4-(3,3-Difluoropiperidin-1-yl)butanoic acid

Uniqueness: 4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which provides a different spatial arrangement compared to similar compounds with benzene or butanoic acid moieties. This structural difference can lead to distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c13-12(14)6-1-7-15(8-12)10-4-2-9(3-5-10)11(16)17/h9-10H,1-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPOYBNFVQQHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCC(CC2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 5
4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
4-(3,3-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid

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